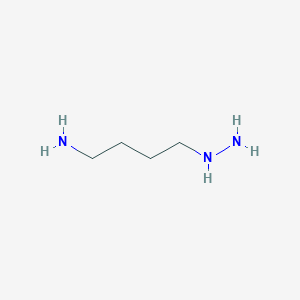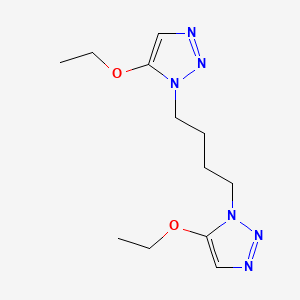
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a phenyl group, and an isocyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate typically involves the reaction of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a valuable synthetic tool for the formation of glycidic esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and the use of large-scale reactors and purification techniques would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the isocyano group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isocyano group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but lacks the isocyano group.
Methyl 3-phenyloxirane-2-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure with an additional carbon in the backbone.
Uniqueness
Ethyl 2-isocyano-3-phenyloxirane-2-carboxylate is unique due to the presence of the isocyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
90179-07-0 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 2-isocyano-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-3-15-11(14)12(13-2)10(16-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3 |
Clé InChI |
MLQWUCLRHCRNKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C(O1)C2=CC=CC=C2)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


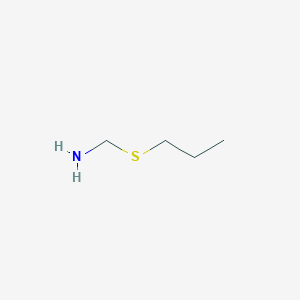
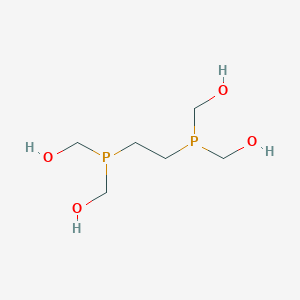
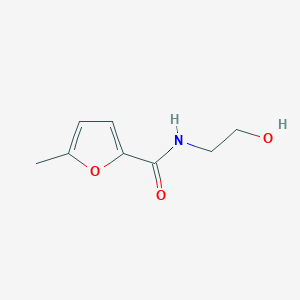

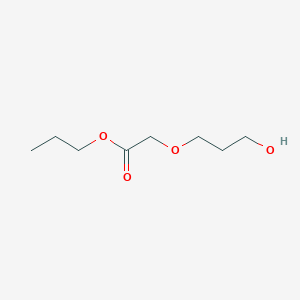

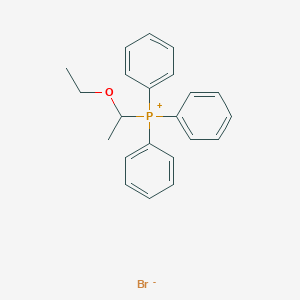
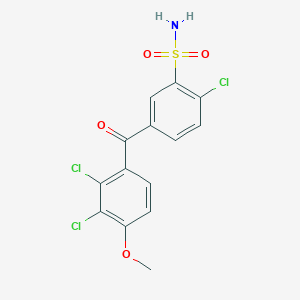
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
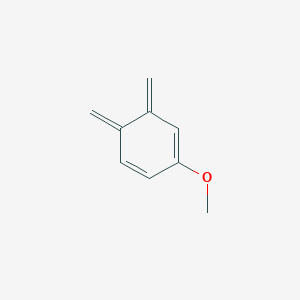
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
